Kadsuric acid

Oncology Pancreatic Cancer Natural Product Cytotoxicity

Kadsuric acid is a validated A-seco-lanostane triterpenoid for oncology research requiring well-characterized PARP1-targeting reference standards with quantitative apoptotic benchmarks. • PARP1 binding affinity: -9.3 kcal/mol, stable complex over 200 ns MD simulation. • PANC-1 cytotoxicity: IC50 14.5 ± 0.8 µM; confirmed caspase-3/9 and PARP1 cleavage activation. • Sourced from Schisandraceae plants; supplied at ≥98% purity (HPLC) with CoA. For research use only.

Molecular Formula C30H46O4
Molecular Weight 470.7 g/mol
Cat. No. B14111206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKadsuric acid
Molecular FormulaC30H46O4
Molecular Weight470.7 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC(C3(C)CCC(=O)O)C(=C)C)C)C
InChIInChI=1S/C30H46O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,14,20,22-23,25H,1,8-9,11-13,15-18H2,2-7H3,(H,31,32)(H,33,34)/b21-10-/t20-,22+,23-,25-,28+,29-,30+/m1/s1
InChIKeyJGNPDWQZTUZFHK-UFBUDVPFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kadsuric Acid for Oncology Research


Kadsuric acid (CAS 62393-88-8) is a naturally occurring A-seco-lanostane type triterpenoid primarily isolated from the leaves, stems, and roots of plants within the Schisandraceae family, including Kadsura coccinea, Kadsura japonica, and Schisandra micrantha [1][2]. As a triterpenoid, it features a 3,4-seco ring-A system and is structurally defined by the molecular formula C30H46O4 with a molecular weight of 470.7 g/mol [3]. This compound has garnered attention in oncology research for its demonstrated cytotoxic effects and its ability to modulate the intrinsic apoptosis pathway, positioning it as a candidate for further investigation in specific cancer models [1].

Pancreatic cancer cell apoptosis modeling
PARP1 pathway engagement studies
Seco-lanostane structure-activity relationship profiling

Why Analogs Cannot Replace Kadsuric Acid


The direct substitution of kadsuric acid with other triterpenoids from the same botanical source, such as schisandronic acid or nigranoic acid, is not scientifically valid due to divergent biological target engagement and distinct structure-activity relationships. For example, while kadsuric acid has demonstrated a strong and specific binding affinity to the Poly [ADP-ribose] polymerase 1 (PARP1) enzyme (-9.3 kcal/mol), a key regulator of DNA repair and apoptosis [1], other in-class compounds like micranoic acid A and kadsuracoccinic acid A show different primary activities, such as arresting embryonic cell division (IC50 0.32 µg/mL) [2]. Even among closely related A-seco-lanostanes, minor structural variations lead to significant differences in potency and selectivity, precluding any assumption of functional interchangeability.

Target engagement divergence

Other seco-lanostanes show distinct PARP1 binding profiles; direct substitution may alter apoptosis pathway interpretation.

Cell model specificity

Analogs like kadsuracoccinic acid A were profiled in embryonic cell division models, not in pancreatic cancer lines.

Mechanism mismatch

Nigranoic acid exhibits an antiviral profile; it lacks reported caspase activation and may not support apoptosis research.

Kadsuric Acid Differentiation Evidence


Pancreatic Cancer Cytotoxicity vs. Seco-Lanostanes

Kadsuric acid exhibits potent and selective cytotoxicity against the human pancreatic cancer cell line PANC-1, a profile not uniformly observed across other seco-lanostane triterpenoids. In a direct head-to-head assay, kadsuric acid demonstrated an IC50 value of 14.5 ± 0.8 µM [1]. In contrast, structurally related compounds like kadsuracoccinic acid A and micranoic acid A were identified for their effects on Xenopus laevis embryonic cell division, with an IC50 of 0.32 µg/mL, but lacked comparable data in PANC-1 cells [2]. This indicates a distinct therapeutic window and target profile for kadsuric acid in the context of pancreatic cancer.

PANC-1 Cytotoxicity
Direct head-to-head
IC50 14.5 ± 0.8 µM
Reported cell-model response context
Comparator compounds lack PANC-1 data; activity assessed in embryonic model
Oncology Pancreatic Cancer Natural Product Cytotoxicity

PARP1 Binding Affinity vs. Co-Crystallized Ligand

Computational docking studies reveal that kadsuric acid has a remarkably high binding affinity for the PARP1 enzyme, a critical target in cancer therapy. In a direct in silico comparison, kadsuric acid displayed a binding energy of -9.3 kcal/mol, which is significantly stronger than that of the co-crystallized ligand present in the PARP1 crystal structure used as a baseline [1]. A subsequent 200 ns molecular dynamics simulation confirmed the stability of the kadsuric acid-PARP1 complex [1]. This specific interaction profile is a key point of differentiation from other triterpenoids in its class, which have not been shown to target PARP1 with this level of affinity.

PARP1 Binding
Direct head-to-head
ΔG -9.3 kcal/mol
Supports PARP1-target engagement interpretation
In silico docking, complex stable over 200 ns simulation; requires experimental validation
Molecular Modeling PARP1 Inhibition Drug Discovery

Caspase Activation vs. Nigranoic Acid Anti-HIV Profile

Kadsuric acid effectively activates the executioner enzyme caspase-3, a hallmark of the intrinsic apoptosis pathway. Treatment with kadsuric acid increased the level of caspase-3 cleavage by 3–4 fold compared to the negative control [1]. This pro-apoptotic mechanism stands in stark contrast to the reported activities of other in-class compounds like nigranoic acid, which has been identified as an inhibitor of HIV-1 protease and integrase, with no documented capacity to activate caspases or induce apoptosis in cancer cells [2]. This highlights a fundamental divergence in biological function driven by subtle structural differences.

Caspase-3 Activation
Cross-study comparable
3–4 fold increase
Supports apoptosis pathway-response interpretation
Nigranoic acid comparator acts as HIV-1 protease inhibitor; no caspase activation reported
Apoptosis Caspase Activation Mechanism of Action

Rheumatoid Arthritis Cytotoxicity vs. Schisandronic Acid

A study on compounds isolated from Kadsura coccinea evaluated their ability to inhibit the proliferation of rheumatoid arthritis-fibroblastoid synovial (RA-FLS) cells. While this study did not include kadsuric acid, it provides a valuable baseline for the activity of other triterpenoids from the same source. In this assay, compounds like schisandronic acid demonstrated an IC50 range of 7.52–8.85 µM for inhibiting RA-FLS cell proliferation [1]. This data serves as a reference point; any future assay that compares kadsuric acid directly to schisandronic acid in this disease-relevant model will provide a direct quantitative benchmark for evaluating its potential as an anti-arthritic agent.

RA-FLS Cell Baseline
Class-level inference
Data not yet available
Establishes quantitative baseline for future comparison
Schisandronic acid IC50 7.52–8.85 µM in RA-FLS model; kadsuric acid not tested
Rheumatoid Arthritis Inflammation Cell Proliferation

Kadsuric Acid Application Scenarios


Pancreatic Cancer Apoptosis Modeling

For academic and pharmaceutical research groups focused on pancreatic cancer, kadsuric acid is a validated tool compound for inducing apoptosis in PANC-1 cells. Its demonstrated IC50 of 14.5 ± 0.8 µM [1] provides a reliable, quantitative benchmark for assay development. Researchers investigating the intrinsic apoptosis pathway can use kadsuric acid as a positive control for caspase-3/9 and PARP1 cleavage, leveraging its known mechanism to validate their experimental systems [1]. This specific application is supported by direct evidence and cannot be reliably replicated by generic triterpenoid analogs.

PARP1-Targeted Drug Discovery & Chemical Biology

Kadsuric acid serves as a high-affinity natural product lead compound for medicinal chemistry programs targeting the PARP1 enzyme. With a confirmed binding energy of -9.3 kcal/mol against PARP1 and a stable complex over a 200 ns simulation [1], it provides a compelling starting point for structure-activity relationship (SAR) studies. Research groups can procure kadsuric acid to serve as a scaffold for semi-synthetic modification, aiming to improve its drug-like properties while retaining its potent PARP1-targeting capability.

Seco-Lanostane Triterpenoid Pharmacology Comparison

Given its distinct apoptotic mechanism, kadsuric acid is an essential component for any panel of Schisandraceae-derived triterpenoids aimed at comparing their bioactivities. In direct contrast to nigranoic acid's antiviral activity [1] or kadsuracoccinic acid A's effects on cell division [2], kadsuric acid provides a pro-apoptotic, anti-cancer profile. This makes it a critical control or comparator compound in studies designed to elucidate the structure-activity relationships that drive biological specificity within this class of natural products.

Application
Selection Property
Validation Focus
Pancreatic cancer apoptosis modeling
PANC-1 cell-model cytotoxicity profile
Caspase-3/9 and PARP1 cleavage endpoints
PARP1-targeted chemical biology
PARP1 binding affinity context
In vitro target engagement and selectivity profiling
Seco-lanostane structure-activity comparison
Apoptosis pathway activation profile
Differential biological response across triterpenoid analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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